molecular formula C6H8Cl2N2 B11723506 4-chloro-1-(3-chloropropyl)-1H-pyrazole

4-chloro-1-(3-chloropropyl)-1H-pyrazole

Katalognummer: B11723506
Molekulargewicht: 179.04 g/mol
InChI-Schlüssel: KPLJIAPJXVIUSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-chloro-1-(3-chloropropyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chlorine atom at the 4-position of the pyrazole ring and a 3-chloropropyl group attached to the nitrogen atom at the 1-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(3-chloropropyl)-1H-pyrazole can be achieved through various synthetic routes. One common method involves the reaction of 4-chloropyrazole with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-chloro-1-(3-chloropropyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can produce oxidized or reduced derivatives, respectively.

Wissenschaftliche Forschungsanwendungen

4-chloro-1-(3-chloropropyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: The compound is used as an intermediate in the synthesis of other pyrazole derivatives and heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.

    Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.

Wirkmechanismus

The mechanism of action of 4-chloro-1-(3-chloropropyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-chloro-4-(3-chloropropyl)benzene
  • 4-chloro-1,3-dioxolan-2-one
  • 4-chloro-4’-fluorobutyrophenone

Uniqueness

Compared to similar compounds, 4-chloro-1-(3-chloropropyl)-1H-pyrazole is unique due to its specific structural features, such as the presence of both a chlorine atom and a 3-chloropropyl group on the pyrazole ring

Eigenschaften

Molekularformel

C6H8Cl2N2

Molekulargewicht

179.04 g/mol

IUPAC-Name

4-chloro-1-(3-chloropropyl)pyrazole

InChI

InChI=1S/C6H8Cl2N2/c7-2-1-3-10-5-6(8)4-9-10/h4-5H,1-3H2

InChI-Schlüssel

KPLJIAPJXVIUSJ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NN1CCCCl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.